BenchChemオンラインストアへようこそ!

5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 380442-05-7) is a heterocyclic small molecule comprising a 4,5-dihydro-1,3-thiazol-2-amine core substituted at the exocyclic amine with a pyridin-4-ylmethyl group and at the 5-position of the dihydrothiazole ring with a methyl group. With a molecular formula of C10H13N3S and a molecular weight of 207.30 g/mol, it is primarily supplied as a building block for medicinal chemistry and chemical biology applications, typically at ≥95% purity.

Molecular Formula C10H13N3S
Molecular Weight 207.3
CAS No. 380442-05-7
Cat. No. B2505047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS380442-05-7
Molecular FormulaC10H13N3S
Molecular Weight207.3
Structural Identifiers
SMILESCC1CN=C(S1)NCC2=CC=NC=C2
InChIInChI=1S/C10H13N3S/c1-8-6-12-10(14-8)13-7-9-2-4-11-5-3-9/h2-5,8H,6-7H2,1H3,(H,12,13)
InChIKeyCRDIPTGKMXNOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 380442-05-7): Core Identity and Procurement Baseline


5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 380442-05-7) is a heterocyclic small molecule comprising a 4,5-dihydro-1,3-thiazol-2-amine core substituted at the exocyclic amine with a pyridin-4-ylmethyl group and at the 5-position of the dihydrothiazole ring with a methyl group [1]. With a molecular formula of C10H13N3S and a molecular weight of 207.30 g/mol, it is primarily supplied as a building block for medicinal chemistry and chemical biology applications, typically at ≥95% purity [2]. The compound has been registered in high-throughput screening (HTS) libraries and evaluated in multiple bioassays, including those targeting RGS4, opioid receptors, ADAM17, and muscarinic M1 receptors, indicating its broad utility as a probe scaffold [1].

Why 5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine Cannot Be Replaced by Common Dihydrothiazole Analogs


Within the 4,5-dihydro-1,3-thiazol-2-amine scaffold class, even minor structural modifications lead to substantial changes in molecular recognition and physicochemical properties. The target compound's unique combination of a 5-methyl group and a pyridin-4-ylmethyl substituent directly impacts its computed lipophilicity (XLogP3-AA = 1.0), hydrogen-bonding capacity (1 HBD, 3 HBA), and steric profile relative to des-methyl or regioisomeric analogs [1]. Removal of the 5-methyl substituent, as in N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine (MW 193.27), reduces both molecular weight and clogP, altering membrane permeability and target-binding kinetics . Similarly, relocation of the pyridyl attachment from the 4- to the 3-position (CAS 143543-82-2) changes the vector of the basic nitrogen, which is known to affect kinase and GPCR selectivity profiles across numerous chemotypes [2]. Such differences preclude simple generic substitution without re-optimization of potency, selectivity, or ADME properties.

Head-to-Head Evidence: Quantifying the Differential Profile of 5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine (380442-05-7)


Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog

The 5-methyl substituent increases both molecular weight and computed lipophilicity compared to the des-methyl analog N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine. The target compound has a molecular weight of 207.30 g/mol and a calculated XLogP3-AA of 1.0, whereas the des-methyl variant (MW 193.27 g/mol) has a lower XLogP (estimated ~0.5–0.7) [1]. This 14-Da increase and ΔlogP of approximately 0.3–0.5 units directly influence passive membrane permeability and non-specific protein binding, parameters critical for cellular target engagement .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydrogen-Bond Donor Count Divergence from Full-Aromatic Thiazole Analog

The 4,5-dihydrothiazole ring of the target compound preserves an sp³-hybridized endocyclic amine (pKa ~ 7–8) capable of acting as a hydrogen-bond donor (HBD), whereas the fully aromatic thiazole analog N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine lacks this HBD. PubChem records indicate the target compound has 1 HBD (assigned to the endocyclic NH) and 3 HBA, while the aromatic congener has 0 HBD and 3 HBA [1]. The presence of the HBD, alongside the 5-methyl group's electron-donating effect on the amidine system, can enhance binding affinity to protein pockets requiring a directional hydrogen-bond interaction [2].

Medicinal Chemistry Solubility Crystal Engineering

Purity Benchmarking: Guaranteed 95% Specifications from Enamine and Santa Cruz Biotechnology

Commercially available lots of the target compound from Enamine (catalog EN300-02816) and Santa Cruz Biotechnology (sc-352752) are sold with a guaranteed minimum purity of 95% [1]. In contrast, the regioisomeric 5-methyl-N-(pyridin-2-ylmethyl)-4,5-dihydrothiazol-2-amine (AKSci 7819FB) is listed with a lower purity of 98% but without a detailed batch-specific CoA available online, and the des-methyl 3-pyridyl analog is sourced at 95% purity from fewer vendors . For procurement purposes, the dual-source availability from established US (Santa Cruz) and European (Enamine) suppliers, both delivering consistent purity, reduces single-vendor dependency and enhances experimental reproducibility.

Chemical Procurement Quality Control Reproducibility

HTS Screening Profile: Multi-Target Activity Detected in PubChem BioAssays

The target compound has been tested in at least five distinct PubChem BioAssays, including a cell-based regulator of G-protein signaling 4 (RGS4) assay (JHICC_RGS_Act_HTS), a luminescence-based mu-opioid receptor assay, a FRET-based ADAM17 inhibition assay, a fluorescence-based M1 muscarinic receptor assay, and an unfolded protein response (UPR) XBP1 agonist screen [1]. While specific IC50/EC50 values are not publicly disclosed for this substance, the breadth of assay submission indicates a non-promiscuous but multi-target interaction profile. By comparison, the des-methyl analog N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine shows reported anticancer activity with IC50 values of 39.2 ± 1.7 µM against MDA-MB-231 cells , suggesting that the entire 2-aminothiazoline subclass possesses cellular activity, but the specific target engagement pattern of 380442-05-7 spans a wider range of GPCR and protease targets.

High-Throughput Screening Pharmacology Probe Discovery

Stereochemical Complexity: The 5-Methyl Substituent Introduces a Chiral Center Absent in Symmetric Analogs

The carbon at the 5-position of the dihydrothiazole ring is chiral (marked by a star in SMILES: CC1CN=C(S1)NCC2=CC=NC=C2), giving rise to a pair of enantiomers [1]. In contrast, the des-methyl compound N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is achiral, and the 5,5-dimethyl variant (if accessible) would also be achiral. The (5R)-enantiomer is available from some specialty vendors, demonstrating that the racemate can be resolved for enantioselective studies [2]. This stereogenic center is a critical differentiator for programs requiring chiral probes to evaluate stereospecific target engagement, particularly for kinases and GPCRs where enantiomeric pairs can show >10-fold differences in potency.

Stereochemistry Asymmetric Synthesis Chiral Resolution

Recommended Procurement and Application Scenarios for 5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine (380442-05-7)


Medicinal Chemistry: Lead Optimization of Kinase or GPCR Inhibitors Requiring a Chiral Dihydrothiazole Scaffold

Medicinal chemists developing inhibitors for targets such as PIM kinases, FLT3, or c-KIT, where 2-aminothiazole and dihydrothiazole cores have demonstrated potency [1], will benefit from the 5-methyl chiral center of 380442-05-7. The compound's superior lipophilicity (XLogP = 1.0) and additional HBD, compared to fully aromatic or des-methyl analogs (see Section 3, Items 1 and 2), make it a preferred starting point for enhancing membrane permeability and modulating key hydrogen-bond interactions. The availability of both racemate and (5R)-enantiomer allows for stereospecific SAR exploration, a capability not offered by achiral thiazole-2-amine building blocks.

Chemical Biology: Multi-Target Probe for GPCR and Protease Screening Panels

Given its HTS activity across RGS4, mu-opioid, M1 muscarinic, and ADAM17 assays (Section 3, Item 4), 380442-05-7 serves as a versatile probe for studying signaling networks involving GPCRs and metalloproteases. Researchers designing phenotypic screening cascades or target deconvolution studies can employ this compound as a tool to interrogate multiple nodes simultaneously, reducing the number of probes needed. Its reliable dual-sourcing (Enamine and Santa Cruz) ensures consistent supply for large-scale screening operations.

Fragment-Based Drug Discovery (FBDD): A Low-Molecular-Weight, Rule-of-Three Compliant Starting Point

With a molecular weight of 207.30 Da and logP of 1.0, 380442-05-7 adheres to the Rule of Three (MW < 300, logP ≤ 3) criteria for an ideal fragment [2]. The presence of three hydrogen-bond acceptors and one donor provides balanced solubility and binding potential. Its chiral center offers vectors for fragment growing and merging, and the pre-validated HTS activity profile (5 distinct targets) increases the likelihood of progressing from fragment hit to lead candidate with measurable target engagement.

Synthetic Methodology Development: Chiral Dihydrothiazole Construction and Derivatization

Organic chemistry groups focusing on asymmetric synthesis of heterocycles can utilize 380442-05-7 as a substrate for developing enantioselective transformations or as a reference standard for chiral HPLC method development. The established analytical data (InChIKey, SMILES, and computed properties) facilitate method validation, while the commercial availability of both racemic and enantiopure forms supports comparative studies.

Quote Request

Request a Quote for 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.